9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
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Overview
Description
9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is an organic compound with the molecular formula C₁₂H₁₇N It is a derivative of benzoannulene, characterized by a methyl group at the 9th position and an amine group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a substituted benzene derivative, a cyclization reaction is carried out to form the benzoannulene core.
Amination: The amine group at the 6th position is introduced via an amination reaction, often using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoannulene derivatives.
Scientific Research Applications
9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-phenyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-7-amine
- 2,5β,9,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocycloheptene
- 6-Methyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine
Uniqueness
9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural features enable unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-6-7-11(13)8-10-4-2-3-5-12(9)10/h2-5,9,11H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPMSUKGMDPSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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